Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Overview
Description
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound that features a pyrrolidine ring, a thiazole ring, and an ethyl ester group
Biochemical Analysis
Biochemical Properties
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure is known for its bioactivity and ability to modulate enzyme functions . This compound can interact with enzymes such as proteases and kinases, influencing their activity through binding interactions. The thiazole ring contributes to its ability to form stable complexes with metal ions, which can further modulate enzyme activity and protein interactions .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interact with cell surface receptors, leading to alterations in downstream signaling pathways such as the MAPK and PI3K/Akt pathways . These interactions can result in changes in gene expression, affecting cellular processes like proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit proteases by binding to their active sites, preventing substrate cleavage . Additionally, it can activate certain kinases by stabilizing their active conformations, leading to enhanced phosphorylation of target proteins . These molecular interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the construction of the pyrrolidine and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The final step often involves the esterification of the carboxylate group with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings can engage in hydrogen bonding and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiazole derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Thiazole-4-carboxylates
Uniqueness
What sets Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide apart is its combination of the pyrrolidine and thiazole rings with an ethyl ester group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable scaffold for the development of new bioactive molecules.
Properties
IUPAC Name |
ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.BrH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHURWNVNPTRCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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